![molecular formula C18H9F9N4O B2627343 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 956795-31-6](/img/structure/B2627343.png)
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H9F9N4O and its molecular weight is 468.283. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that similar compounds have been reported to be potent growth inhibitors of planktonic gram-positive bacteria .
Mode of Action
aureus (MRSA) and Enterococci .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of various bacteria, suggesting that they may interfere with essential bacterial growth and survival pathways .
Result of Action
Related compounds have been found to be potent growth inhibitors of various bacteria, including mrsa .
Action Environment
The effectiveness of similar compounds against various bacteria suggests that they may be stable and effective in a variety of environments .
生化分析
Biochemical Properties
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, making it a potent inhibitor of certain enzymes. For instance, it has been shown to inhibit the activity of methicillin-resistant Staphylococcus aureus (MRSA) by binding to bacterial enzymes and disrupting their function . The compound’s interaction with enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the synthesis of essential proteins, leading to cell death. In mammalian cells, the compound can modulate signaling pathways involved in inflammation and immune response. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in regulating immune response and inflammation . This inhibition results in reduced expression of pro-inflammatory cytokines and other immune-related genes.
Molecular Mechanism
At the molecular level, N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins by forming strong hydrophobic interactions and hydrogen bonds. This binding can lead to enzyme inhibition or activation, depending on the target protein. For instance, the compound inhibits bacterial enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of bacterial growth and reduced inflammatory responses in mammalian cells . In in vivo studies, the compound’s effects on cellular function are influenced by factors such as dosage, administration route, and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity with minimal toxicity. At higher doses, it can cause adverse effects such as liver toxicity and immunosuppression . The threshold for these toxic effects varies depending on the animal model and the route of administration. For example, oral administration of the compound in mice has been shown to result in liver damage at doses exceeding 50 mg/kg, while intravenous administration at similar doses causes immunosuppression and reduced white blood cell counts.
Metabolic Pathways
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, making it more water-soluble and facilitating its excretion . The primary metabolites of the compound are excreted in the urine and feces. Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport to target sites.
Subcellular Localization
The subcellular localization of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals and post-translational modifications. The localization of the compound within specific subcellular compartments can influence its activity and the nature of its interactions with biomolecules, ultimately affecting its overall biochemical and cellular effects.
属性
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F9N4O/c19-16(20,21)10-4-1-3-9(7-10)15(32)29-11-5-2-6-28-14(11)31-13(18(25,26)27)8-12(30-31)17(22,23)24/h1-8H,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJFRWJLQKLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F9N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
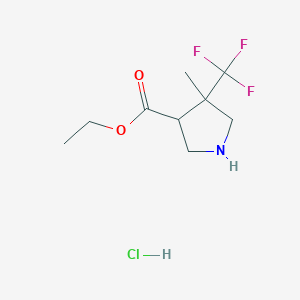
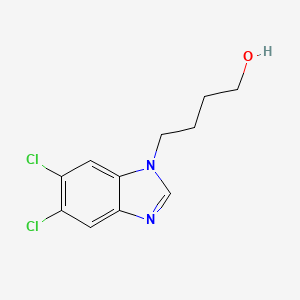
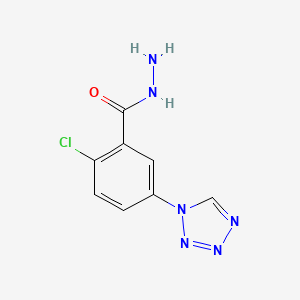
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2627264.png)
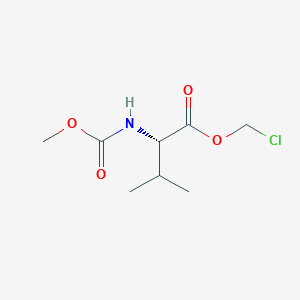
![1,3-DIMETHYL-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B2627266.png)
![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
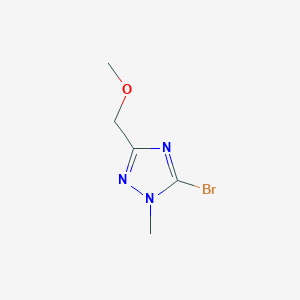
![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
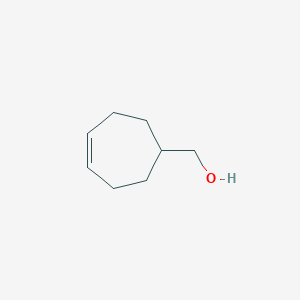
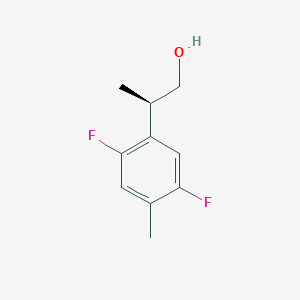
![3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2627279.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
